molecular formula C25H21N3O4S B11416100 N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11416100
M. Wt: 459.5 g/mol
InChI Key: FEGCNEGUEBGDDL-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide features a benzothieno[3,2-d]pyrimidinone core fused with a thiophene ring and substituted with a 2-furylmethyl group at position 2. The acetamide moiety at position 1 is linked to a 2,5-dimethylphenyl group.

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O4S/c1-15-9-10-16(2)19(12-15)26-21(29)14-27-22-18-7-3-4-8-20(18)33-23(22)24(30)28(25(27)31)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

FEGCNEGUEBGDDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as condensation, cyclization, and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways and processes.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Benzothieno-Pyrimidinone Derivatives
  • Compound 11a (from ): Structure: (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Differences: Replaces the benzothieno core with a thiazolo-pyrimidine scaffold. The 2,4,6-trimethylbenzylidene group and cyano substituent alter electronic properties compared to the target compound. Synthesis: Achieved via condensation with chloroacetic acid and aromatic aldehydes (68% yield, m.p. 243–246°C) .
  • Compound 1351780-16-9 (from ): Structure: 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide Key Differences: Substitutes the benzothieno core with a benzofuro-pyrimidinone and a 2-phenylethyl group at position 3. The acetamide substituent (2-ethyl-6-methylphenyl) differs sterically from the target’s 2,5-dimethylphenyl group. Significance: Demonstrates how oxygen (benzofuro) vs. sulfur (benzothieno) in the fused ring affects solubility and binding interactions .
Triazolo-Pyrimidine Derivatives
  • N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (from ): Structure: Features a triazolo-pyrimidine core instead of benzothieno-pyrimidinone. Functional Implication: Triazolo scaffolds are often associated with antiviral or anticancer activity, diverging from the benzothieno-pyrimidinone’s typical applications .

Substituent Effects on Physicochemical Properties

Compound Core Position 3 Substituent Acetamide Substituent Molecular Weight
Target Compound Benzothieno-pyrimidinone 2-Furylmethyl 2,5-Dimethylphenyl ~463.5 g/mol
Compound 11a Thiazolo-pyrimidine 5-Methylfuran-2-yl 2,4,6-Trimethylphenyl 386.4 g/mol
Compound 1351780-16-9 Benzofuro-pyrimidinone 2-Phenylethyl 2-Ethyl-6-methylphenyl ~507.6 g/mol
Compound Triazolo-pyrimidine 4-Fluorophenylamino 2,5-Dimethylphenyl ~422.5 g/mol
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-furylmethyl group (electron-rich) contrasts with the cyano group in Compound 11b (), which may reduce metabolic stability .

Steric Effects :

  • The 2,5-dimethylphenyl acetamide in the target compound provides moderate steric bulk compared to the 2-ethyl-6-methylphenyl group in Compound 1351780-16-9, which could influence receptor binding .

Research Implications and Gaps

  • Bioactivity Data: Limited evidence directly links the target compound to specific biological activities.
  • Optimization Opportunities: Introducing electron-withdrawing groups (e.g., cyano) or polar substituents (e.g., fluorophenyl) could improve target selectivity or pharmacokinetics, as seen in and .

Biological Activity

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 444.53 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines by activating intrinsic pathways related to mitochondrial dysfunction and oxidative stress.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

1. Antitumor Activity

A series of in vitro studies were conducted to evaluate the antiproliferative effects of the compound on various cancer cell lines:

Cell LineIC50 (μM)Assay Type
A549 (Lung)8.782D Assay
NCI-H358 (Lung)6.682D Assay
MCF-7 (Breast)15.493D Assay
HCC827 (Lung)0.163D Assay

These results indicate that the compound shows significant antiproliferative activity in both 2D and 3D assay formats, with a notable preference for the 3D format that better mimics in vivo conditions .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against common pathogens:

Bacterial StrainMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

The compound demonstrated strong activity against Staphylococcus aureus and moderate activity against Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a controlled study involving A549 and NCI-H358 lung cancer cells, the compound was administered at varying concentrations. Results indicated a dose-dependent response with significant reductions in cell viability observed at concentrations exceeding the IC50 values noted above. The mechanism was attributed to increased apoptosis markers and decreased proliferation rates.

Case Study 2: Efficacy Against Bacterial Infections

In another study focusing on bacterial infections, the compound was tested in vivo using a murine model infected with Staphylococcus aureus. Administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls, reinforcing its potential as a therapeutic agent against bacterial infections.

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